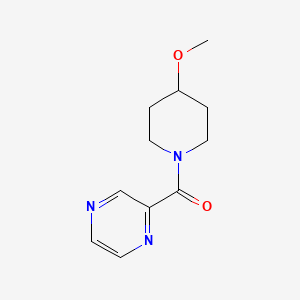

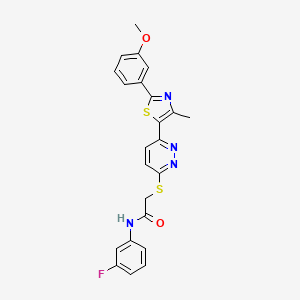

(4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone” is a compound that has been studied for its anti-inflammatory effects . It has been found to have anti-nociceptive properties, meaning it can reduce the sensation of pain . This compound is also known for its potential in reducing inflammation .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to provide (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone .科学的研究の応用

Oligoribonucleotide Synthesis

This compound plays a crucial role in the synthesis of oligoribonucleotides, which are short RNA molecules that have a wide range of applications in genetic research and therapeutic treatments. The stability of internucleotide linkages to aqueous acid is a significant factor in the synthesis process, and this compound contributes to the protection of these linkages .

Copper-Catalyzed Organic Synthesis

In the field of organic chemistry, this compound is used in copper-catalyzed reactions to synthesize aromatic ketones, particularly pyridin-2-yl-methanones. These reactions are important for creating pharmaceutical intermediates, and the compound’s role in facilitating water-involved oxidation reactions is of great interest to researchers .

Anti-Tubercular Agents

The compound has been utilized in the design and synthesis of novel derivatives that show promising anti-tubercular activity. These derivatives are tested against Mycobacterium tuberculosis and could potentially lead to the development of new treatments for tuberculosis .

Anti-Inflammatory Applications

Derivatives of this compound have been studied for their anti-inflammatory effects. Research indicates that these derivatives can significantly reduce inflammation and may be developed into new anti-inflammatory medications .

Pharmacological Research

In pharmacology, the compound is used as a building block for creating various derivatives that are then tested for different biological activities. This includes exploring its potential as an anti-nociceptive agent, which could lead to new pain relief drugs .

作用機序

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they might interact with their targets by inhibiting kinase enzymes.

Biochemical Pathways

For example, some pyrrolopyrazine derivatives have shown to inhibit kinase enzymes , which play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

Similar compounds have been found to possess drug-like properties and exhibit acceptable pharmacokinetic profiles .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

特性

IUPAC Name |

(4-methoxypiperidin-1-yl)-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-9-2-6-14(7-3-9)11(15)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUBGJZDVZRQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2877472.png)

![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877475.png)

![4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2877476.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2877477.png)

![2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2877481.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2877482.png)

![N-(3,5-dimethylphenyl)-N-(3-fluoro-4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877487.png)

![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)